6-Bromo-2-hydroxy-3-phenylquinoline 6-Bromo-2-hydroxy-3-phenylquinoline
Brand Name: Vulcanchem
CAS No.: 110486-57-2
VCID: VC20745401
InChI: InChI=1S/C15H10BrNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18)
SMILES: C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)NC2=O
Molecular Formula: C15H10BrNO
Molecular Weight: 300.15 g/mol

6-Bromo-2-hydroxy-3-phenylquinoline

CAS No.: 110486-57-2

Cat. No.: VC20745401

Molecular Formula: C15H10BrNO

Molecular Weight: 300.15 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-hydroxy-3-phenylquinoline - 110486-57-2

Specification

CAS No. 110486-57-2
Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
IUPAC Name 6-bromo-3-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C15H10BrNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Standard InChI Key UWAZVSRZYPQWHU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)NC2=O
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)NC2=O

Introduction

Chemical Identity and Structural Information

6-Bromo-2-hydroxy-3-phenylquinoline is known by several synonyms in chemical databases and literature. These alternative names reflect different ways of representing the same molecular structure, emphasizing different structural features or tautomeric forms of the compound.

Nomenclature and Identifiers

The compound is identified by several systematic and common names in the chemical literature, as summarized in Table 1:

ParameterInformation
CAS Registry Number110486-57-2
IUPAC Name6-bromo-3-phenyl-1H-quinolin-2-one
Common Names6-Bromo-2-hydroxy-3-phenylquinoline; 6-Bromo-3-phenyl-2-quinolinol; 2(1H)-Quinolinone, 6-bromo-3-phenyl-
Molecular FormulaC₁₅H₁₀BrNO
PubChem Compound ID13836255
Standard InChIKeyUWAZVSRZYPQWHU-UHFFFAOYSA-N

The compound exists in tautomeric forms, as reflected in its various names. The 2-hydroxy form and the 2-oxo form (quinolinone) represent the same compound under different representations, which explains the variety of names in chemical databases .

Molecular Structure and Representation

The molecular structure features a quinoline core with specific substituents at defined positions:

  • A bromine atom at position 6 of the quinoline ring

  • A hydroxyl group at position 2 (or as the tautomeric 2-oxo form)

  • A phenyl group attached at position 3

The standard SMILES notation for this compound is:
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)NC2=O

The standard InChI representation provides a comprehensive structural identifier:
InChI=1S/C15H10BrNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18)

Physical and Chemical Properties

6-Bromo-2-hydroxy-3-phenylquinoline possesses distinctive physicochemical properties that are important for understanding its behavior in various environments and potential applications.

Physicochemical Properties

Table 2 summarizes the key physical and chemical properties of the compound:

PropertyValue
Molecular Weight300.15 g/mol
Density1.526 g/cm³
Boiling Point465.7°C at 760 mmHg
Flash Point235.5°C
Exact Mass298.995
Polar Surface Area (PSA)33.12
LogP4.3699
Vapor Pressure2.7×10⁻⁹ mmHg at 25°C
Index of Refraction1.704

These properties provide insights into the compound's physical state, lipophilicity, and potential solubility characteristics . The high boiling point (465.7°C) suggests that the compound is a solid at room temperature with considerable thermal stability. The LogP value of 4.3699 indicates that the compound is highly lipophilic, suggesting good membrane permeability but potentially limited water solubility .

Structural Characteristics

The presence of the bromine atom at position 6 significantly affects the electron distribution and reactivity of the compound. Bromine, being an electron-withdrawing group, influences the electronic properties of the quinoline ring system. This substitution pattern likely impacts the compound's chemical reactivity, particularly at adjacent positions .

The hydroxyl group at position 2 (or the tautomeric 2-oxo form) provides a site for potential hydrogen bonding interactions, which could be important for biological activities. The phenyl substituent at position 3 adds additional hydrophobic character and could participate in π-π stacking interactions in biological systems .

Analytical Characterization

Spectroscopic Properties

While comprehensive spectroscopic data for 6-Bromo-2-hydroxy-3-phenylquinoline is limited in the provided search results, some insights can be gleaned from related compounds. For example, the related compound 6-Bromo-2-hydroxy-3-phenylquinoline-4-carboxylic acid was characterized spectroscopically, appearing as white crystals with a melting point above 300°C .

Spectroscopic methods typically used for characterization of such compounds include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass spectrometry

  • Infrared spectroscopy

  • UV-visible spectroscopy

Structure-Activity Relationships

Comparison with Related Quinoline Derivatives

Understanding the relationship between 6-Bromo-2-hydroxy-3-phenylquinoline and similar compounds can provide insights into potential structure-activity relationships. Related compounds include:

  • 6-Bromo-2-hydroxyquinoline-3-carboxylic acid (CAS 99465-06-2), which has a carboxylic acid group instead of a phenyl group at position 3

  • 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline (CAS 654655-70-6), where the hydroxyl group is replaced by an ethoxy group and the phenyl is connected via a methylene bridge

The differences in substitution patterns among these compounds would likely result in different physicochemical properties and potentially different biological activities. For example, the replacement of the hydroxyl group with an ethoxy group (as in the second compound) would eliminate the potential for hydrogen bond donation while still allowing for hydrogen bond acceptance.

Effects of Structural Modifications

Various modifications to the basic structure of 6-Bromo-2-hydroxy-3-phenylquinoline could potentially alter its properties and activities:

  • Replacing the bromine with other halogens (F, Cl, I) would affect the electronic properties and size of the substituent

  • Modifying the phenyl group with additional substituents could fine-tune lipophilicity and electronic properties

  • Converting the hydroxyl group to an ether or ester would change the hydrogen bonding capabilities

These structure-activity considerations are important for guiding future research on this compound and related derivatives.

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